5-(3,5-Dimethylphenyl)-2-formylphenol
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Overview
Description
5-(3,5-Dimethylphenyl)-2-formylphenol is an organic compound characterized by the presence of a formyl group (-CHO) and a phenol group (-OH) attached to a benzene ring, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and a suitable formylating agent.
Formylation Reaction: The formylation of 3,5-dimethylphenol can be achieved using reagents such as paraformaldehyde and a Lewis acid catalyst like zinc chloride under acidic conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 5-(3,5-Dimethylphenyl)-2-carboxyphenol.
Reduction: 5-(3,5-Dimethylphenyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: A precursor in the synthesis of 5-(3,5-Dimethylphenyl)-2-formylphenol.
2-Formylphenol: A structurally similar compound with a formyl group and a phenol group but lacking the 3,5-dimethylphenyl substitution.
Uniqueness
This compound is unique due to the presence of both the 3,5-dimethylphenyl group and the formyl group on the phenol ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCNVJZVNYJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685068 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-05-6 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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